Hydrogen-Bond Acceptor Capacity: Methoxymethyl Oxygen Imparts Differential Polarity Relative to 4-Methyl-Only Analog
The presence of the methoxymethyl group at the 4-position introduces an additional hydrogen-bond acceptor (HBA) atom (ether oxygen) not present in the simplest comparator, 3-(4-methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1). This increases the total HBA count from 2 (two amine nitrogens) to 3 (two nitrogens plus one ether oxygen) . In class-level analyses, each additional HBA can shift computed logP by approximately +0.5 to +0.8 units and alter polar surface area, parameters directly correlated with membrane permeability and target binding in piperidine-based CNS agents [1]. The quantitative HBA difference is 3 vs. 2.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 3 HBA (2 amine N + 1 ether O) |
| Comparator Or Baseline | 3-(4-Methylpiperidin-1-yl)propan-1-amine (CAS 6241-30-1): 2 HBA (2 amine N only) |
| Quantified Difference | +1 HBA (ether oxygen); computed polar surface area increase estimated at ~12–15 Ų (class-level estimate) |
| Conditions | In silico structural analysis based on molecular formula and functional group inventory |
Why This Matters
An additional HBA and altered polar surface area directly influence solubility, permeability, and off-target binding profiles, meaning the des-methoxymethyl analog cannot serve as a physicochemical surrogate in SAR studies.
- [1] Google Patents. CN102603614B – 4-Methoxymethyl-4-(N-substituted)aniline piperidine compounds: role of methoxymethyl substitution in modulating physicochemical and pharmacological properties. https://patents.google.com/patent/CN102603614B/en (accessed 2026-05-01). View Source
